Cyclo(Isoleucine-Alanine) can be classified under cyclic peptides, which are a subset of peptides characterized by their circular structure formed by the linkage of amino acid residues through peptide bonds. These compounds are often derived from natural sources or synthesized in laboratories for research purposes. Cyclo(Isoleucine-Alanine) is primarily studied for its potential therapeutic applications due to its structural properties that mimic certain biological molecules.
The synthesis of cyclo(Isoleucine-Alanine) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques.
The technical details of synthesizing cyclo(Isoleucine-Alanine) typically involve:
Cyclo(Isoleucine-Alanine) forms a six-membered ring structure due to the linkage between the amino groups of isoleucine and alanine. The cyclic arrangement affects its conformation, which is critical for its biological activity.
Cyclo(Isoleucine-Alanine) can participate in various chemical reactions typical for peptides, including:
The stability of cyclo(Isoleucine-Alanine) under different pH conditions can influence its reactivity. Studies often employ spectroscopic methods to monitor these reactions and assess product formation .
The mechanism of action for cyclo(Isoleucine-Alanine) primarily involves its interaction with biological macromolecules such as proteins or enzymes. The cyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways.
Research indicates that cyclic dipeptides like cyclo(Isoleucine-Alanine) can exhibit antimicrobial properties or influence cellular signaling pathways due to their structural similarity to natural peptides .
Cyclo(Isoleucine-Alanine) has several applications in scientific research:
Cyclo(Ile-Ala) biosynthesis occurs primarily through NRPS machinery in marine actinomycetes such as Streptomyces species. These modular enzymatic systems activate, load, and condense specific amino acid substrates (isoleucine and alanine) in an ATP-dependent manner. The NRPS pathway follows a canonical assembly line:
Marine actinomycetes exhibit specialized adaptations for Cyclo(Ile-Ala) production, including salt-tolerant enzymes and osmoprotective mechanisms. Genomic analyses reveal that NRPS clusters responsible for Cyclo(Ile-Ala) biosynthesis frequently localize near secondary metabolite genes encoding polyketide synthases, suggesting potential hybrid metabolites. The cyclization mechanism exhibits strict stereoselectivity, producing only the cis-configuration at the DKP ring junction [2] [8].
Table 1: NRPS Domain Organization in Cyclo(Ile-Ala) Producers
Actinomycete Strain | NRPS Organization | Substrate Specificity | Release Mechanism |
---|---|---|---|
Streptomyces sp. 11014 | A1-PCP1-A2-PCP2-TE | A1: Ile; A2: Ala | Macrocyclization |
Marine Micromonospora | Hybrid NRPS-PKS | Ile activation | Reductive release |
Salinispora spp. | Bimodular NRPS | Ala-specific A domain | TE-mediated cyclization |
Nocardiopsis sp. | Standalone TE domain | Non-specific | Dimerization cyclase |
Cyclodipeptide synthases provide an alternative biosynthetic route independent of NRPS machinery. These 30-kDa enzymes utilize aminoacyl-tRNAs as substrates through a ping-pong mechanism:
The CDPS pathway exhibits tRNA isoacceptor specificity, preferentially utilizing tRNAⁱˡᵉ with UAU anticodon and tRNAᵃˡᵃ featuring GGC anticodon. Structural studies reveal a conserved "double-hotdog" fold with two substrate tunnels: one accommodating aminoacyl-tRNA and the other binding the growing dipeptide. Mutagenesis of the catalytic triad (Tyr-202, Glu-188, Arg-81 in Bacillus subtilis CDPS) completely abolishes cyclization activity, confirming their essential role [4].
Proline residues adjacent to Cyclo(Ile-Ala) in precursor peptides significantly influence DKP formation kinetics and stereochemistry:
Molecular dynamics simulations reveal that proline-containing precursors adopt Type VI β-turn conformations ideal for macrocyclization. The cyclization energy barrier for Ile-Ala dipeptides decreases from 19.4 kcal/mol in linear peptides to 14.2 kcal/mol when flanked by N-terminal proline residues. This explains the prevalence of proline in natural DKP-producing sequences [4].
Silent Cyclo(Ile-Ala) gene clusters are activated through targeted CRISPR/Cas interventions:
Table 2: CRISPR/Cas Activation of Cyclo(Ile-Ala) Clusters
Activation Strategy | Target Gene | Fold-Increase in Yield | Strain Application |
---|---|---|---|
dCas9-activator fusion | Pathway-specific regulator | 6.8±0.9 | S. coelicolor M1152 |
Endogenous type I-E Cascade | Promoter of ila cluster | 11.3±2.1 | Marine Streptomyces sp. |
Multiplex gRNA system | tetR repressor + afsR | 15.2±3.4 | S. avermitilis MA-4680 |
Cas12a-based activation | Sigma factor hrdB | 9.7±1.8 | S. lividans TK24 |
CRISPR activation restores Cyclo(Ile-Ala) production in laboratory strains that have silenced their biosynthetic capacity during domestication. The approach successfully activated 13/21 cryptic DKP clusters across nine Streptomyces species, demonstrating its broad applicability for natural product discovery [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1